2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol
Description
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is a halogenated ethanol derivative featuring a dichlorinated ethanolic backbone and a 3-fluoro-4-methylphenyl substituent. The fluorine and methyl groups on the aromatic ring likely influence its polarity, solubility, and reactivity compared to non-fluorinated or differently substituted analogs.
Properties
Molecular Formula |
C9H9Cl2FO |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5-2-3-6(4-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
HTCXYUCWXRFNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of a compound containing a phenyl ring with appropriate substituents (such as 3-fluoro-4-methylphenyl) with a dichloromethyl reagent. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions ranging from 100°C to 250°C, with a preferred range of 120°C to 160°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products. The use of phase transfer catalysts and polar solvents can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the halogen atoms contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,2-Dichloro-1-(2-chlorophenyl)ethanol
- Structure : Substituted with a 2-chlorophenyl group instead of 3-fluoro-4-methylphenyl.
- Molecular Formula : C₈H₇Cl₃O (average mass: 225.493) .
- Key Differences :
- The 2-chlorophenyl group lacks fluorine and methyl substituents, reducing steric hindrance and electronic effects compared to the target compound.
- Higher chlorine content (three Cl atoms vs. two in the target compound) may increase lipophilicity but reduce metabolic stability.
- Reactivity: Similar dichloroethanol backbone suggests susceptibility to nucleophilic substitution or elimination reactions.
2,2-Dichloro-1-(4-methylphenyl)ethanone
- Structure: Features a ketone functional group (ethanone) and a 4-methylphenyl substituent .
- Molecular Formula : C₉H₈Cl₂O (average mass: 203.07).
- Key Differences :
- Ketone vs. alcohol functional group alters reactivity (e.g., ketones undergo nucleophilic addition, while alcohols participate in esterification or oxidation).
- The absence of fluorine reduces electronegativity effects on the aromatic ring.
2,2-Dichloro-1-(4-hydroxyphenyl)ethanone
Mitotane (1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene)
- Structure : A polychlorinated biphenyl derivative with a dichloroethyl group .
- Molecular Formula : C₁₄H₁₀Cl₄ (average mass: 320.04).
- Key Differences: Larger molecular size and additional chlorines increase lipophilicity and persistence in biological systems. Solubility: Insoluble in water but soluble in ethanol and fatty oils , suggesting similar solubility trends for dichloroethanol derivatives.
Implications of Substituent Effects
- Fluorine vs.
- Methyl Groups: The 4-methyl substituent in the target compound may sterically hinder reactions at the para position, a feature absent in simpler dichloroethanol derivatives.
- Functional Groups: Ethanol derivatives are more polar than ketones but less than hydroxylated analogs, influencing solubility and bioavailability.
Biological Activity
2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 221.07 g/mol. The presence of dichloro and fluorinated substituents on the phenyl ring enhances its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, studies indicate that halogenated compounds often exhibit potent inhibitory activity against enzymes involved in cancer metabolism and hormone biosynthesis .
- Receptor Modulation : It interacts with various receptors, which may result in therapeutic effects in conditions such as cancer and inflammation. The presence of electronegative atoms (chlorine and fluorine) contributes to its binding affinity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, compounds with similar structures have been tested against bacterial strains like Staphylococcus aureus, showing significant inhibition at certain concentrations .
Anticancer Potential
The compound's anticancer properties are particularly noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and binding affinity |
| Chlorine | Enhances reactivity with biological targets |
| Methyl Group | Modifies electronic properties, potentially enhancing selectivity |
Research indicates that small modifications in the substituents can lead to significant changes in biological activity, suggesting that careful design can yield more potent derivatives .
Case Studies
- Anticancer Studies : A study evaluated the effects of this compound on breast cancer cell lines. The compound was found to reduce cell viability significantly at concentrations above 10 µM over 72 hours, indicating its potential as a therapeutic agent .
- Enzyme Interaction Studies : Another investigation focused on its interaction with aromatase enzymes. The results showed that the compound could inhibit aromatase activity effectively, suggesting applications in hormone-dependent cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
